N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole derivative characterized by a sulfanylacetamide backbone linked to a 3-chloro-4-methylphenyl group and a 4-methyl-5-(3-methylphenyl)-substituted 1,2,4-triazole ring. This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor (Orco) modulation .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-12-5-4-6-14(9-12)18-22-23-19(24(18)3)26-11-17(25)21-15-8-7-13(2)16(20)10-15/h4-10H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDMBEXRBBKDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Substituent Position and Bioactivity : The target compound’s 3-chloro-4-methylphenyl group may enhance hydrophobic interactions in receptor binding compared to the 4-fluorobenzyl group in ’s analog. Chlorine’s electron-withdrawing effect could stabilize charge-transfer interactions, while methyl groups improve lipophilicity .
- This modification correlates with potent Orco modulation in VUAA-1 and OLC-12 .
- Activity Trends : Derivatives with electron-withdrawing groups (e.g., chloro, fluorophenyl) show enhanced antimicrobial activity, as seen in compound 7h (MIC = 8 µg/mL against S. aureus) . However, the target compound’s mixed chloro-methyl substitution may balance hydrophobicity and electronic effects for broader applications.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Comparison
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Bioavailability Score (SwissADME) |
|---|---|---|---|---|
| Target Compound | 3.8 | 1 | 5 | 0.55 |
| VUAA-1 | 3.5 | 1 | 6 | 0.55 |
| OLC-12 | 4.1 | 1 | 6 | 0.55 |
| 7h | 4.2 | 2 | 5 | 0.45 |
Key Observations:
- Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, comparable to VUAA-1 (3.5) but lower than OLC-12 (4.1). Higher LogP in OLC-12 may enhance CNS penetration but increase metabolic instability .
- The additional hydrogen bond donor in 7h (amide NH and triazole NH) may reduce membrane diffusion compared to the target compound .
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